1-(2-Chloro-6-methylphenyl)piperazine hydrochloride
Overview
Description
1-(2-Chloro-6-methylphenyl)piperazine hydrochloride is an organic compound with the molecular formula C11H16Cl2N2. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride typically involves the reaction of 2-chloro-6-methylphenylamine with piperazine. The reaction is carried out in the presence of a suitable solvent and under controlled temperature conditions. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
1-(2-Chloro-6-methylphenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethylformamide, and reaction temperatures typically range from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloro-6-methylphenyl)piperazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical research
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(2-Chloro-6-methylphenyl)piperazine hydrochloride can be compared with other piperazine derivatives such as:
- 1-(2-Chlorophenyl)piperazine
- 1-(2-Methylphenyl)piperazine
- 1-(4-Chlorophenyl)piperazine
These compounds share a similar piperazine core but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Properties
IUPAC Name |
1-(2-chloro-6-methylphenyl)piperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.ClH/c1-9-3-2-4-10(12)11(9)14-7-5-13-6-8-14;/h2-4,13H,5-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDZXHLIRLLBBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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